molecular formula C14H22N2O6S B558260 Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate CAS No. 3845-64-5

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate

Cat. No. B558260
CAS RN: 3845-64-5
M. Wt: 346,39 g/mole
InChI Key: PCZJWSPKNYONIM-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives . A method for the synthesis of a wide range of imide derivatives has been developed using inexpensive and readily available reagents under mild conditions .

Scientific Research Applications

Catalyst in Chemical Synthesis

Succinimido-based compounds, similar to Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, have been utilized as efficient and reusable Brönsted acid catalysts in the synthesis of various derivatives. For example, 4-(Succinimido)-1-butane sulfonic acid has been used to catalyze the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, offering advantages such as high yield, clean reaction, simple methodology, and short reaction time. This catalyst can be prepared by mixing succinimide and 1,4-butanesultone, which is a simpler and safer method than the preparation of succinimide sulfonic acid. The catalyst can also be recycled without significant loss of activity (Khaligh, 2015).

Synthesis of Sequential Polypeptides

Succinimido esters, as in the case of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, have been used in the synthesis of sequential polypeptides. The process involves the preparation of succinimidyl esters from corresponding acids, employing methods like the dicyclohexylcarbodi-imide method. The t-butoxycarbonyl group is often used for amino-group protection in these syntheses. This method is associated with satisfactory yields and minimal racemisation, making it a recommended procedure for the synthesis of sequential polypeptides (Hardy, Rydon, & Thompson, 1972).

Ultrasound-Accelerated Synthesis

The synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, closely related to Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, can be accelerated using ultrasound. This process involves isocyanates made through the Curtius rearrangement of Boc-amino acid azides in the presence of N-hydroxysuccinimide (Sureshbabu, Sudarshan, & Kantharaju, 2008).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJWSPKNYONIM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136592
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12876462

CAS RN

3845-64-5
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3845-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate
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